Fenclorac
Overview
Description
. It has been studied for its effectiveness in reducing inflammation, pain, and fever, making it a valuable compound in medical research and treatment.
Preparation Methods
Synthetic Routes and Reaction Conditions: Fenclorac is synthesized through a series of chemical reactions involving the preparation of silyl derivatives and the use of internal standards such as triphenylethylene . The synthesis involves the reaction of 3-chloro-4-cyclohexylphenylglycolic acid and alpha-chloro-4-cyclohexylphenylacetic acid impurities . The procedure includes silylation reactions with N,O-bis(trimethylsilyl)acetamide, which takes approximately 15 minutes to complete .
Industrial Production Methods: The industrial production of this compound involves the preparation of its diethylamine salt form. This method ensures the stability and purity of the compound, making it suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: Fenclorac undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for its synthesis and analysis in different environments.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include ceric ammonium sulfate, sodium hydroxide, chloroform, sulfuric acid, and hydrochloric acid . These reagents facilitate the conversion of this compound to its metabolites and other derivatives.
Major Products Formed: The major products formed from the reactions involving this compound include 3-chloro-4-cyclohexylbenzene glycolic acid and 3-chloro-4-cyclohexylbenzaldehyde . These products are crucial for the analysis and quantification of this compound in various studies.
Scientific Research Applications
Fenclorac has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties . It has shown significant potency in reducing inflammation and pain in various animal models. This compound is more potent than aspirin and indomethacin in reducing fever in rats . It has also been used in studies involving the treatment of adjuvant arthritis and carrageenan paw edema . Additionally, this compound has been investigated for its potential use in treating experimental allergic encephalomyelitis, although it did not interfere with cellular immune mechanisms .
Mechanism of Action
Fenclorac exerts its effects by inhibiting the synthesis of prostaglandins, which are mediators of inflammation, pain, and fever . It targets the cyclooxygenase (COX) enzymes, reducing the production of prostaglandins and thereby alleviating symptoms associated with inflammation and pain . This compound’s mechanism of action is similar to other nonsteroidal anti-inflammatory drugs, but it has shown higher potency in certain models .
Comparison with Similar Compounds
Fenclorac is compared with other nonsteroidal anti-inflammatory drugs such as aspirin, phenylbutazone, ibuprofen, and indomethacin . It has been found to be more potent than aspirin and phenylbutazone in reducing inflammation and pain . it is less potent than indomethacin in certain models . This compound’s unique chemical structure and higher potency in specific assays make it a valuable compound for further research and development.
List of Similar Compounds:- Aspirin
- Phenylbutazone
- Ibuprofen
- Indomethacin
This compound’s distinct properties and effectiveness in various models highlight its potential as a therapeutic agent in the treatment of inflammatory conditions.
Properties
CAS No. |
36616-52-1 |
---|---|
Molecular Formula |
C14H16Cl2O2 |
Molecular Weight |
287.2 g/mol |
IUPAC Name |
2-chloro-2-(3-chloro-4-cyclohexylphenyl)acetic acid |
InChI |
InChI=1S/C14H16Cl2O2/c15-12-8-10(13(16)14(17)18)6-7-11(12)9-4-2-1-3-5-9/h6-9,13H,1-5H2,(H,17,18) |
InChI Key |
GXEUNRBWEAIPCN-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C2=C(C=C(C=C2)C(C(=O)O)Cl)Cl |
Canonical SMILES |
C1CCC(CC1)C2=C(C=C(C=C2)C(C(=O)O)Cl)Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
alpha-m-dichloro-p-cyclohexylphenylacetic acid diethylammonium salt fenclorac fenclorac, (+-)-isome |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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